

# Linzagolix Choline: A Deep Dive into its Molecular Framework and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Linzagolix |           |
| Cat. No.:            | B1675553   | Get Quote |

#### For Immediate Release

This technical whitepaper provides an in-depth analysis of **Linzagolix** choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed for the management of sex-hormone-dependent conditions, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the molecule's structure, physicochemical properties, mechanism of action, and the experimental basis for its clinical application.

#### **Molecular Structure and Identification**

**Linzagolix** is a small molecule antagonist of the GnRH receptor.[1] The active moiety is formulated as a choline salt, **Linzagolix** choline, to enhance its solubility and oral bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally administered therapeutic agent.



| Identifier        | Value                                                                                                                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Name         | Linzagolix choline                                                                                                                                                                        |
| Synonyms          | OBE2109 choline, KLH-2109 choline[3]                                                                                                                                                      |
| CAS Number        | 1321816-57-2                                                                                                                                                                              |
| Molecular Formula | C27H28F3N3O8S                                                                                                                                                                             |
| Molecular Weight  | 611.59 g/mol                                                                                                                                                                              |
| IUPAC Name        | 2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-<br>((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-<br>methoxyphenyl)-2,4-dioxo-1,2,3,4-<br>tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate |
| InChI Key         | IAIVRTFCYOGNBW-UHFFFAOYSA-M                                                                                                                                                               |

# **Physicochemical Properties**

The choline salt formulation of **Linzagolix** is designed to optimize its properties for oral administration. Key properties are summarized below.

| Property        | Description                                                       | Source |
|-----------------|-------------------------------------------------------------------|--------|
| Appearance      | Solid powder                                                      | _      |
| Solubility      | Soluble in DMSO                                                   | _      |
| Storage         | Dry, dark, at 0-4°C for short<br>term or -20°C for long term      |        |
| Half-life       | Approximately 15 hours                                            | -      |
| Protein Binding | >99% in plasma, primarily to albumin                              |        |
| Absorption      | Rapidly absorbed after oral administration, with Cmax at ~2 hours |        |



#### **Mechanism of Action**

**Linzagolix** functions as a selective and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), **Linzagolix** immediately suppresses receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions such as uterine fibroids and endometriosis.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Linzagolix.



## **Synthesis Pathway Overview**

The synthesis of **Linzagolix** can be achieved through a convergent approach involving the preparation of two key intermediates, which are then combined to form the core structure. The final step involves treatment with choline bicarbonate to yield the choline salt.



Click to download full resolution via product page

Figure 2: Convergent Synthesis Pathway for Linzagolix Choline.

## **Clinical Efficacy and Safety Data**

**Linzagolix** has been extensively studied in Phase III clinical trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain. These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent manner.

## Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)

The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual blood loss (MBL) of  $\leq$ 80 mL and a  $\geq$ 50% reduction from baseline at 24 weeks.

Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks



| Treatment Group             | PRIMROSE 1<br>Responder Rate<br>(%) | PRIMROSE 2<br>Responder Rate<br>(%) | Pooled Responder<br>Rate (%) |
|-----------------------------|-------------------------------------|-------------------------------------|------------------------------|
| Placebo                     | 35.0                                | 29.4                                | -                            |
| 100 mg Linzagolix           | 56.4                                | 56.7                                | 56.6                         |
| 100 mg Linzagolix +<br>ABT* | 66.4                                | 77.2                                | -                            |
| 200 mg Linzagolix           | 71.4                                | 77.7                                | -                            |
| 200 mg Linzagolix +<br>ABT* | 75.5                                | 93.9                                | 84.7                         |

<sup>\*</sup>ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:

## **Efficacy in Endometriosis (EDELWEISS 3)**

The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual pelvic pain (NMPP) as co-primary endpoints.

Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months

| Treatment Group          | DYS Responder Rate (%) | NMPP Responder Rate (%)           |
|--------------------------|------------------------|-----------------------------------|
| Placebo                  | 23.5                   | 30.9                              |
| 75 mg Linzagolix         | 44.0                   | - (Not Statistically Significant) |
| 200 mg Linzagolix + ABT* | 72.9                   | 47.3                              |

<sup>\*</sup>ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:

#### **Safety Profile: Bone Mineral Density (BMD)**

A key safety consideration for GnRH antagonists is the potential for bone mineral density loss due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.



Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks

| Study             | Treatment Group         | Mean BMD Change (%) |
|-------------------|-------------------------|---------------------|
| EDELWEISS 1       | 50 mg Linzagolix        | < -1.0              |
| EDELWEISS 1       | 75 mg Linzagolix        | < -1.0              |
| EDELWEISS 1       | 200 mg Linzagolix       | -2.6                |
| PRIMROSE (Pooled) | 100 mg Linzagolix       | -2.0 to -2.1        |
| PRIMROSE (Pooled) | 100 mg Linzagolix + ABT | -0.8 to -1.4        |
| PRIMROSE (Pooled) | 200 mg Linzagolix + ABT | -0.8 to -1.4        |

#### Sources:

The most commonly reported adverse events in clinical trials were headache and hot flushes.

## **Experimental Protocols**

The clinical development program for **Linzagolix** employed rigorous methodologies to assess its efficacy and safety.

#### **Clinical Trial Design Workflow**

The Phase III trials (PRIMROSE and EDELWEISS) followed a similar, robust design.





Click to download full resolution via product page

Figure 3: Generalized Phase III Clinical Trial Workflow for Linzagolix.

#### **Quantification of Menstrual Blood Loss (MBL)**

Method: Alkaline Hematin Method.



Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary
products. Used products were collected, and the blood loss was quantified centrally using
the validated alkaline hematin method, which extracts blood from the products and measures
hemoglobin concentration spectrophotometrically. A response was defined as MBL ≤ 80 mL
and a ≥50% reduction from baseline.

#### **Assessment of Endometriosis-Associated Pain**

- Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).
- Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and nonmenstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in pain scores from baseline.

#### **Bone Mineral Density (BMD) Assessment**

- Method: Dual-Energy X-ray Absorptiometry (DXA) scan.
- Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality control of the DXA scans were implemented to ensure consistency across study sites.

#### **Pharmacokinetic Analysis**

- Method: While specific protocols for Linzagolix are proprietary, the standard industry
  method for quantifying small molecule drugs like GnRH antagonists in plasma is UltraPerformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
- Anticipated Protocol: This would involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and specific quantification of the drug concentration over time to determine key pharmacokinetic parameters.

#### Conclusion

**Linzagolix** choline is a potent and selective oral GnRH receptor antagonist that has demonstrated significant efficacy in treating the symptoms of uterine fibroids and



endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by robust experimental protocols, has established a favorable benefit-risk profile, with options for different dosing regimens, including co-administration with add-back therapy to mitigate hypoestrogenic side effects like bone mineral density loss. This comprehensive data package supports **Linzagolix** choline as a significant therapeutic option for women suffering from these common and often debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Treatment of endometriosis-associated pain with linzagolix, an oral gonadotropin-releasing hormone-antagonist: a randomized clinical trial Articles Gynecology · Urology | healthbook [healthbook.org]
- 2. Pain Reduction in Linzagolix-Treated Patients With Uterine Fibroids: A Secondary Mediation Analysis of the PRIMROSE 1 and 2 Phase 3 Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Linzagolix Choline: A Deep Dive into its Molecular Framework and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675553#molecular-structure-and-properties-of-linzagolix-choline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com